molecular formula C13H12BrNO B3033162 2-{[(4-Bromophenyl)amino]methyl}phenol CAS No. 90383-20-3

2-{[(4-Bromophenyl)amino]methyl}phenol

Cat. No.: B3033162
CAS No.: 90383-20-3
M. Wt: 278.14 g/mol
InChI Key: HWQWIODTQXSLQY-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)amino]methyl}phenol is a brominated aromatic compound featuring a phenolic hydroxyl group and a secondary amine linkage to a 4-bromophenyl substituent. The compound’s reactivity arises from its electron-rich phenol moiety and the nucleophilic amino group, making it a versatile scaffold for derivatization .

Properties

IUPAC Name

2-[(4-bromoanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQWIODTQXSLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303502
Record name 2-{[(4-bromophenyl)amino]methyl}phenol
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Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90383-20-3
Record name 2-[[(4-Bromophenyl)amino]methyl]phenol
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Record name 2-{[(4-bromophenyl)amino]methyl}phenol
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Record name ALPHA-(4-BROMOANILINO)-ORTHO-CRESOL
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Preparation Methods

The synthesis of 2-{[(4-Bromophenyl)amino]methyl}phenol typically involves the reaction of 4-bromoaniline with formaldehyde and phenol under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 4-bromoaniline reacts with formaldehyde and phenol to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[(4-Bromophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-Bromophenyl)amino]methyl}phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol (CAS 58285-82-8)

  • Structural Differences: Replaces the phenolic hydroxyl group at the 2-position with a methoxy (-OCH₃) group.
  • Impact on Properties: Increased lipophilicity due to the methoxy group, enhancing membrane permeability in biological systems. Reduced acidity (pKa ~10–12 for methoxy vs. ~9–10 for phenol), altering solubility in aqueous media.
  • Safety Profile: Classified under GHS Revision 8 with specific handling precautions for inhalation and dermal exposure, suggesting higher stability compared to phenolic analogs .

1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (CAS 886362-83-0)

  • Structural Differences: Features a methylamine bridge connecting 4-bromophenyl and 4-hydroxyphenyl groups, differing in connectivity from the target compound’s aminomethylphenol backbone.
  • Synonym Overlap: Listed as "4-[Amino(4-bromophenyl)methyl]phenol," indicating a positional isomer with distinct electronic effects due to amine placement.
  • Applications : Discontinued commercial availability (CymitQuimica) suggests niche use or challenges in synthesis scalability .

2-[(Benzylimino)methyl]-4-bromophenol (CAS 1264045-29-5)

  • Structural Differences: Substitutes the 4-bromophenylamino group with a benzylimino (-N=CH-C₆H₅) moiety.
  • Physicochemical Properties: Higher molecular weight (290.16 g/mol vs. 276.14 g/mol for the target compound).

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS 380341-99-1)

  • Structural Differences: Replaces the phenol and amino groups with an ester-linked chlorophenoxy acetate.
  • Functional Impact :
    • Introduces electrophilic character via the ester group, enabling nucleophilic acyl substitution reactions.
    • Dual halogenation (Br and Cl) may enhance bioactivity but complicates metabolic degradation .

2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-bromophenol

  • Research Context : Synthesized using APEX2 and SAINT software for crystallography, revealing planar geometry conducive to metal coordination (e.g., transition-metal complexes) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-{[(4-Bromophenyl)amino]methyl}phenol C₁₃H₁₁BrNO 276.14 Phenol, secondary amine Ligand in coordination chemistry
4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol C₁₄H₁₃BrNO₂ 322.17 Methoxy, secondary amine Enhanced lipophilicity; GHS-regulated
1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine C₁₃H₁₁BrNO 276.14 Methylamine, phenol Discontinued; structural isomer
2-[(Benzylimino)methyl]-4-bromophenol C₁₄H₁₂BrNO 290.16 Benzylimino, phenol π-π stacking applications
(4-Bromophenyl)methyl 2-(4-chlorophenoxy)acetate C₁₅H₁₂BrClO₃ 371.61 Ester, Br/Cl substituents Dual halogenation; synthetic intermediate

Biological Activity

Overview

2-{[(4-Bromophenyl)amino]methyl}phenol, also known as 4-bromo-2-(aminomethyl)phenol, is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its antibacterial and antifungal properties.

The synthesis of this compound typically involves a Mannich reaction, where 4-bromoaniline reacts with formaldehyde and phenol. This reaction forms the desired product through the formation of a secondary amine, which is crucial for its biological activity. The compound exhibits various chemical reactivity patterns, including oxidation to quinones and nucleophilic substitution reactions involving the bromine atom on the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the phenolic hydroxyl group enhance its binding affinity to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study reported that the compound showed varying degrees of effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial potential, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Pseudomonas aeruginosa0.156

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The compound's effectiveness was evaluated using standard antifungal assays, yielding promising results that warrant further investigation into its potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various synthesized compounds, including derivatives of this compound. The results indicated that modifications to the phenolic structure could enhance antibacterial activity against specific strains while maintaining low toxicity levels .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to bacterial FabH enzymes, which are critical for fatty acid biosynthesis in bacteria. These studies suggest that the compound could inhibit FabH effectively, providing a mechanism for its antibacterial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Bromophenyl)amino]methyl}phenol
Reactant of Route 2
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